5-Chloro-3-(2-chlorophenyl)benzo[c]isoxazole

Lipophilicity LogP Drug-likeness

5-Chloro-3-(2-chlorophenyl)benzo[c]isoxazole (CAS 77792-52-0) is a dichlorinated 2,1-benzisoxazole (anthranil) derivative with the molecular formula C₁₃H₇Cl₂NO and a molecular weight of 264.11 g/mol. The compound belongs to the benzo[c]isoxazole heterocycle class and is characterized by a chlorine atom at the 5-position of the fused benzene ring and a second chlorine at the ortho position of the 3-phenyl substituent.

Molecular Formula C13H7Cl2NO
Molecular Weight 264.1 g/mol
CAS No. 77792-52-0
Cat. No. B3284053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-3-(2-chlorophenyl)benzo[c]isoxazole
CAS77792-52-0
Molecular FormulaC13H7Cl2NO
Molecular Weight264.1 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=C3C=C(C=CC3=NO2)Cl)Cl
InChIInChI=1S/C13H7Cl2NO/c14-8-5-6-12-10(7-8)13(17-16-12)9-3-1-2-4-11(9)15/h1-7H
InChIKeyMBNVONJVBRXRDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-3-(2-chlorophenyl)benzo[c]isoxazole (CAS 77792-52-0): Procurement-Grade Physicochemical and Synthetic Utility Profile


5-Chloro-3-(2-chlorophenyl)benzo[c]isoxazole (CAS 77792-52-0) is a dichlorinated 2,1-benzisoxazole (anthranil) derivative with the molecular formula C₁₃H₇Cl₂NO and a molecular weight of 264.11 g/mol. The compound belongs to the benzo[c]isoxazole heterocycle class and is characterized by a chlorine atom at the 5-position of the fused benzene ring and a second chlorine at the ortho position of the 3-phenyl substituent [1]. Commercial sources report standard purities of 95%+ to 98% (NLT), with batch-specific analytical documentation (NMR, HPLC, GC) available from multiple suppliers .

Why 5-Chloro-3-(2-chlorophenyl)benzo[c]isoxazole Cannot Be Interchanged with Close Structural Analogs Without Validation


Despite sharing the benzo[c]isoxazole core, 5-chloro-3-(2-chlorophenyl)benzo[c]isoxazole differs substantially from its closest analogs in lipophilicity, molecular weight, and substitution pattern, which collectively alter solubility, membrane permeability, and chemical reactivity [1]. The presence of the ortho-chlorine on the 3-phenyl ring introduces steric and electronic effects not present in the unsubstituted phenyl analog (CAS 719-64-2), while the 5-chloro substitution on the fused benzene ring provides a distinct vector for further derivatization [2]. Generic substitution with other in-class compounds such as 5-chloro-3-phenylbenzo[c]isoxazole or 5-chloro-3-(2-fluorophenyl)benzo[c]isoxazole would predictably yield different logP values (ΔlogP ~0.65) and different pharmacokinetic behavior in any downstream application, making empirical requalification mandatory for replacement [3].

Quantitative Differentiation Evidence for 5-Chloro-3-(2-chlorophenyl)benzo[c]isoxazole Against Structural Analogs


Elevated Lipophilicity Compared to the 3-Phenyl Des-Chloro Analog Drives Differential Partitioning Behavior

The target compound exhibits a logP of 4.8016 [1], which is substantially higher than the logP of the closest des-chloro analog 5-chloro-3-phenylbenzo[c]isoxazole (CAS 719-64-2), reported as logP 4.1482 [2] or XLogP3-AA of 4 [3]. The ΔlogP of +0.65 indicates significantly greater lipophilicity, which would translate to altered octanol-water partitioning, membrane permeability, and potential bioaccumulation profile.

Lipophilicity LogP Drug-likeness

Higher Molecular Weight and Heavy Atom Count Differentiate from Both Chlorophenyl and Fluorophenyl Analogs

The target compound has a molecular weight of 264.11 g/mol [1]. The des-chloro analog 5-chloro-3-phenylbenzo[c]isoxazole has MW 229.66 g/mol (ΔMW = +34.45) [2], while the halogen-swapped analog 5-chloro-3-(2-fluorophenyl)benzo[c]isoxazole (CAS 1228190-90-6) has MW 247.66 g/mol (ΔMW = +16.45) . The target compound also contains 17 heavy atoms versus 16 for the des-chloro analog, directly impacting molar volume and predicted solubility parameters.

Molecular weight Heavy atom count SAR

Vendor-Documented Purity with Batch-Specific Analytical Characterization Enables QC-Driven Procurement

Multiple commercial suppliers provide 5-Chloro-3-(2-chlorophenyl)benzo[c]isoxazole with documented purity specifications of 95%+ (Bidepharm) and NLT 98% (MolCore, Leyan) , accompanied by batch-specific analytical reports including NMR, HPLC, and GC . This level of documented traceability exceeds what is typically available for generic research-grade heterocyclic building blocks and provides procurement confidence for applications requiring well-characterized starting materials.

Purity Quality control Batch consistency

Ortho-Chloro Substituent on 3-Phenyl Ring Enables Directed Late-Stage Functionalization Not Accessible from Parent Des-Chloro Scaffold

The 2-chlorophenyl substitution pattern in the target compound provides a synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) that is absent in the des-chloro analog 5-chloro-3-phenylbenzo[c]isoxazole. Patent literature on isoxazole synthesis describes chloro-substituted aryl isoxazoles as key intermediates for pharmaceuticals and agrochemicals, with the chloro substituent enabling regioselective derivatization [1]. The 2,1-benzisoxazole scaffold itself is recognized as a valuable pharmacophore and versatile building block in medicinal chemistry [2].

Synthetic intermediate Late-stage functionalization Cross-coupling

Absence of Published Biological Activity Data for This Specific Compound Necessitates Caution Against Extrapolation from Class-Level Pharmacology

A systematic search of the peer-reviewed literature and authoritative databases reveals no published IC₅₀, EC₅₀, or other quantitative biological activity data for 5-Chloro-3-(2-chlorophenyl)benzo[c]isoxazole (CAS 77792-52-0) itself. While the 2,1-benzisoxazole class has demonstrated activity across multiple target families—including MAO-B inhibition (most potent IC₅₀ = 0.017 µM for compound 7a, and 0.098 µM for 7b) [1], antimicrobial activity against P. falciparum and bacterial/fungal strains [2], cholinesterase inhibition [3], and antiplasmodial activity with IC₅₀ values < 1 µM for certain analogs [4]—none of these data were generated on the specific target compound. Any claim of biological potency or selectivity for CAS 77792-52-0 based on class-level data is unsupported and would require de novo experimental validation.

Biological activity Data gap Procurement caution

Procurement-Relevant Application Scenarios for 5-Chloro-3-(2-chlorophenyl)benzo[c]isoxazole Based on Verified Evidence


Lead Optimization in Medicinal Chemistry: Scaffold Diversification via Ortho-Chloro Cross-Coupling

The pre-installed ortho-chlorine on the 3-phenyl ring enables direct Suzuki-Miyaura or Buchwald-Hartwig coupling to generate focused libraries of 3-(2-substituted-phenyl)benzo[c]isoxazole analogs, bypassing the need for a separate aryl halogenation step that would be required when starting from 5-chloro-3-phenylbenzo[c]isoxazole (CAS 719-64-2) [1]. This positions the compound as a strategic building block for structure-activity relationship (SAR) exploration in programs where the 2-position of the 3-aryl ring is a diversity vector [2].

Physicochemical Property Optimization: Use as a Higher-logP Reference Point in Permeability Profiling

With a logP of 4.80, this compound serves as a calibrated high-lipophilicity reference within a congeneric series for parallel artificial membrane permeability assay (PAMPA) or Caco-2 permeability studies. Compared to the des-chloro analog (logP ~4.15) and the fluorophenyl analog (MW 247.66), the target compound extends the property range under evaluation, enabling more robust quantitative structure-property relationship (QSPR) modeling [3]. Procurement of this specific CAS number, rather than a generic benzo[c]isoxazole, ensures the exact substitution pattern required for model validity.

Synthetic Methodology Development: Validation of Isoxazole-Forming Cyclization Reactions on a Dichlorinated Substrate

The target compound's dichlorinated architecture makes it a suitable model substrate for testing and optimizing isoxazole ring-forming reactions under conditions where electronic effects of electron-withdrawing substituents must be evaluated. Patent literature explicitly identifies chloro-substituted aryl isoxazoles as intermediates in pharmaceutical and agrochemical manufacturing processes [4]. Researchers developing new synthetic routes can procure this compound as a characterized starting material for reaction optimization studies, with multi-vendor availability ensuring supply continuity.

Analytical Method Development and Reference Standard Qualification

Multiple suppliers providing 95–98%+ purity with batch-specific NMR, HPLC, and GC documentation make this compound suitable as an analytical reference material for chromatographic method development (e.g., HPLC purity methods, UPLC-MS impurity profiling) targeting benzo[c]isoxazole-containing reaction mixtures. The competitive multi-supplier landscape for this CAS number provides procurement redundancy and price benchmarking that is not available for single-source specialty intermediates, reducing supply-chain risk in regulated analytical environments.

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